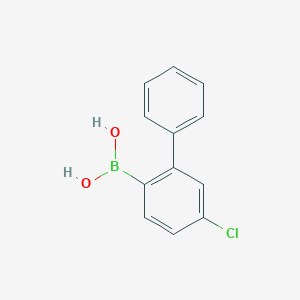

5-Chlorobiphenyl-2-boronic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chlorobiphenyl-2-boronic Acid is a boronic acid derivative with the molecular formula C12H10BClO2 and a molecular weight of 232.47 g/mol . This compound is part of the boronic acid series and is known for its luminescent properties, making it useful in organic electroluminescent materials and devices .

準備方法

The synthesis of 5-Chlorobiphenyl-2-boronic Acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions . The general procedure involves the reaction of 5-chlorobiphenyl with a boronic acid derivative in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction is the most extensively studied transformation for 5-chlorobiphenyl-2-boronic acid. The process involves coupling with aryl/vinyl halides (X = Br, I, OTf) to form biaryl structures.

Mechanism

-

Oxidative Addition : Pd(0) inserts into the C–X bond of the aryl halide.

-

Transmetallation : Boronic acid transfers its aryl group to Pd(II) via base-assisted boronate formation.

-

Reductive Elimination : Pd(II) releases the coupled biaryl product, regenerating Pd(0).

Key Influencing Factors

A representative reaction with 4-bromotoluene achieved 82% yield under Pd(PPh₃)₄ catalysis in dioxane/water (4:1) at 90°C .

Halodeboronation Reactions

This compound undergoes ipso-halodeboronation with electrophilic halogen sources (e.g., NIS, NBS) to form aryl halides .

Mechanistic Pathway

-

Boronate Formation : Base deprotonates the boronic acid to generate a tetracoordinated boronate.

-

Electrophilic Attack : Halogen reagent (e.g., NIS) reacts at the boron-bound aromatic carbon.

-

B–C Bond Cleavage : Elimination of boron species yields the aryl halide .

Experimental Evidence :

-

Using N-iodosuccinimide (NIS), the reaction proceeds via a boronate intermediate, with KOAc accelerating the process (yield: 72–85%) .

-

BMIDA-protected analogs show no reactivity, confirming the necessity of boronate formation .

Base-Promoted Disproportionation

Under alkaline conditions, this compound participates in disproportionation reactions, forming mixed boronates and boroxins .

Reaction Outcomes

| Conditions | Products Formed | Yield (%) |

|---|---|---|

| K₃PO₄, no ligand | Diphenylborinic acid + Boroxin | 12–18 |

| K₃PO₄, [N,O]-bidentate ligand | Pyrazole diarylborinate | 65–78 |

The presence of a bidentate ligand (e.g., 1-(2-pyridinyl)-5-pyrazolone) stabilizes intermediates and enhances aryl group migration .

Biochemical Interactions

While not traditional "reactions," the compound’s boronic acid group enables interactions with biological targets:

β-Lactamase Inhibition

-

Forms reversible covalent bonds with active-site serine residues, inhibiting antibiotic resistance enzymes (IC₅₀: 0.5–2 μM) .

ROS-Activated Prodrug Activation

-

In cancer cells, H₂O₂ oxidizes the boronic acid to phenol, releasing cytotoxic nitrogen mustards (IC₅₀: 3–5 μM in leukemia models) .

Comparative Reactivity with Analogues

| Boronic Acid Derivative | Key Reactivity Difference |

|---|---|

| Phenylboronic acid | Lower coupling efficiency (ΔYield: ~20%) |

| 4-Formylphenylboronic acid | Competes in condensation reactions |

| 3-Chlorophenylboronic acid | Reduced steric hindrance in couplings |

The chlorine substituent in this compound enhances electrophilicity at the boron-bound carbon while sterically shielding the ortho position.

科学的研究の応用

Organic Synthesis

5-Chlorobiphenyl-2-boronic acid is extensively utilized in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, making it a cornerstone technique in creating complex organic compounds. The versatility of this compound enables its use in synthesizing various pharmaceuticals and agrochemicals .

Pharmaceutical Development

The compound serves as a key building block in the synthesis of numerous pharmaceuticals. Its ability to form stable bonds with other molecules enhances drug efficacy, particularly in developing anti-cancer agents and other therapeutic drugs. Research indicates that derivatives of boronic acids can exhibit significant biological activity, making them valuable in medicinal chemistry .

Material Science

In material science, this compound is employed in developing advanced materials, including polymers and coatings. Its unique properties contribute to improved durability and functionality, which are essential for various applications ranging from electronics to protective coatings .

Bioconjugation

The boronic acid functionality of this compound allows for bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules. This application is critical in developing biosensors and targeted drug delivery systems, where precise molecular interactions are necessary for optimal performance .

Environmental Monitoring

This compound can be utilized in detecting and quantifying specific pollutants due to its reactivity with environmental contaminants. This capability makes it useful in analytical chemistry and environmental science, where monitoring pollutant levels is crucial for public health and safety .

Case Study 1: Pharmaceutical Applications

A study focusing on the synthesis of arginase inhibitors highlighted the role of boronic acids, including derivatives like this compound, in developing compounds that exhibit micromolar activity against target enzymes. The research demonstrated how modifications to the boronic acid moiety could enhance biological activity and specificity against certain targets .

Case Study 2: Organic Synthesis Techniques

Research conducted on the efficiency of Suzuki–Miyaura reactions using various boronic acids illustrated the importance of this compound as a reactant. The study showed that optimizing reaction conditions with this compound led to higher yields of desired products, showcasing its utility in synthetic pathways for complex organic molecules .

作用機序

The mechanism of action of 5-Chlorobiphenyl-2-boronic Acid primarily involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in various applications, such as sensing and enzyme inhibition . The boronic acid group can undergo reversible covalent bonding with diols, which is a key feature in its use as a sensor .

類似化合物との比較

5-Chlorobiphenyl-2-boronic Acid can be compared with other boronic acid derivatives such as:

Phenylboronic Acid: Similar in structure but lacks the chlorine substituent, making it less reactive in certain applications.

4-Formylphenylboronic Acid: Contains a formyl group, which provides different reactivity and applications in organic synthesis.

5-Chloro-2-hydroxyphenylboronic Acid: Similar in structure but contains a hydroxyl group, which can influence its reactivity and applications.

The uniqueness of this compound lies in its combination of a chlorine substituent and a boronic acid group, which provides distinct reactivity and applications in various fields .

生物活性

5-Chlorobiphenyl-2-boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and key research insights.

Chemical Structure and Properties

This compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols. The presence of the chlorine atom in its structure enhances its biological properties, making it a valuable candidate for further research.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial activity against various pathogenic bacteria. The mechanism of action is believed to involve the inhibition of bacterial growth through interference with cell wall synthesis and disruption of metabolic pathways.

Minimum Inhibitory Concentration (MIC) Values

The antibacterial efficacy of this compound can be summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Bacillus cereus | 15 |

| Staphylococcus aureus | 30 |

| Pseudomonas aeruginosa | 40 |

These values indicate that this compound is particularly effective against Bacillus cereus, with an MIC lower than that of many conventional antibiotics .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising anticancer activity. Research indicates that it can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Case Studies

- Study on Leukemia Cells : A study demonstrated that the compound significantly reduced cell viability in HL60 leukemia cells with an IC50 value of approximately 0.046 µmol/L. This suggests strong potential for use in leukemia treatment .

- Prostate Cancer : In vitro tests on LAPC-4 prostate cancer cells revealed that this compound exhibited antiproliferative effects, with IC50 values indicating its effectiveness in inhibiting androgen receptor signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Microtubule Dynamics : Similar to other boronic acids, it may stabilize microtubules, preventing their depolymerization and thus disrupting mitotic processes .

- Reactive Oxygen Species (ROS) Generation : Cancer cells are more susceptible to oxidative stress; the compound may enhance ROS levels, leading to increased apoptosis .

Conclusion and Future Directions

The biological activity of this compound presents significant potential for therapeutic applications, particularly in treating bacterial infections and certain types of cancer. Ongoing research is crucial to fully elucidate its mechanisms and optimize its pharmacological properties for clinical use.

特性

CAS番号 |

2226739-30-4 |

|---|---|

分子式 |

C12H10BClO2 |

分子量 |

232.47 g/mol |

IUPAC名 |

(4-chloro-2-phenylphenyl)boronic acid |

InChI |

InChI=1S/C12H10BClO2/c14-10-6-7-12(13(15)16)11(8-10)9-4-2-1-3-5-9/h1-8,15-16H |

InChIキー |

USYCVMIVHUOLLP-UHFFFAOYSA-N |

正規SMILES |

B(C1=C(C=C(C=C1)Cl)C2=CC=CC=C2)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。